molecular formula C23H21N3O7S2 B2907525 ethyl 5-nitro-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]thiophene-3-carboxylate CAS No. 477491-26-2

ethyl 5-nitro-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]thiophene-3-carboxylate

Cat. No.: B2907525
CAS No.: 477491-26-2
M. Wt: 515.56
InChI Key: NUNUKWHQRXVEPL-UHFFFAOYSA-N
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Description

Ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5-nitrothiophene-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline moiety, a sulfonyl group, and a nitrothiophene carboxylate ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-nitro-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]thiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through the Castagnoli–Cushman reaction, which involves the condensation of an aldehyde with an amine and a carboxylic acid . The sulfonyl group is then introduced through sulfonation reactions, often using reagents such as sulfonyl chlorides . The final step involves the esterification of the nitrothiophene carboxylate with ethanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent production quality .

Properties

IUPAC Name

ethyl 2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-5-nitrothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O7S2/c1-2-33-23(28)18-14-20(26(29)30)34-22(18)24-21(27)16-9-11-17(12-10-16)35(31,32)25-13-5-7-15-6-3-4-8-19(15)25/h3-4,6,8-12,14H,2,5,7,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNUKWHQRXVEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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